6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a pyridine derivative and can be used as a pharmaceutical intermediate . It is a solid compound with a molecular weight of 196.59 . It is also used as a fluorescent probe for monitoring pH value (3.0–7.0) due to its high selectivity and sensitivity, brilliant reversibility, and extremely short response time .
Synthesis Analysis
The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid involves multiple steps . The probe 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid was purchased from Energy Chemical Co. and used without further purification . An efficient and practical protocol for palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with aryl chlorides has been developed .
Molecular Structure Analysis
The molecular structure of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is available as a 2D Mol file .
Chemical Reactions Analysis
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has been detected for monitoring pH value (3.0–7.0). The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .
Physical And Chemical Properties Analysis
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a solid compound . It is slightly soluble in water .
Scientific Research Applications
1. Pharmaceutical Intermediate
- Application Summary: “6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs.
2. Fluorescent Probe for Monitoring pH Changes
- Application Summary: A study has used “6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid” as a fluorescent probe for monitoring pH changes . This probe has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time.
- Method of Application: The probe was used in a B-R buffer/DMSO solution. As the concentration of H+ ions increased, the absorption of the probe at 285 nm increased dramatically, while the absorption at 320 nm decreased .
- Results or Outcomes: The probe was able to effectively monitor pH changes in the range of 3.0-7.0 . It was also used for real-time imaging of pH changes in yeast .
Safety And Hazards
Future Directions
Commercially available compounds that can be directly used as fluorescent probes will greatly promote the development of fluorescent imaging . Based on previous work related to nitrogen bridgehead heterocycles, 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a commercially available compound, was selected as a pH probe and its imaging in Saccharomyces cerevisiae was realized .
properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRDUEDQFSBROM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235545 |
Source
|
Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
138642-97-4 |
Source
|
Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138642-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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